

Tenofovir: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Tenofovir

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Introduction

Tenofovir is a cornerstone in the management of retroviral infections, primarily Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleotide reverse transcriptase inhibitor (NtRTI), its efficacy is intrinsically linked to its chemical structure and physicochemical characteristics. This technical guide provides an in-depth exploration of **tenofovir**'s core attributes, detailing its structure, physicochemical properties with experimental methodologies, and its mechanism of action through signaling pathways.

Chemical Structure

Tenofovir is an acyclic phosphonate nucleotide analog of adenosine monophosphate.^{[1][2]} Its chemical structure is fundamental to its antiviral activity.

IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid^[1]

CAS Number: 147127-20-6^{[1][3]}

Molecular Formula: C₉H₁₄N₅O₄P^{[1][4]}

Chemical Structure of **Tenofovir**:

Caption: Chemical structure of **Tenofovir**.

Tenofovir itself has low oral bioavailability.[1] To overcome this limitation, it is administered as a prodrug, most commonly **tenofovir** disoproxil fumarate (TDF) or **tenofovir** alafenamide (TAF).

- **Tenofovir** Disoproxil Fumarate (TDF): An ester prodrug that is more lipophilic, enhancing its absorption.[5]
 - IUPAC Name: [[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yl)oxycarbonyloxymethoxy]phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid[6][7]
 - CAS Number: 202138-50-9[7][8]
 - Molecular Formula: $C_{19}H_{30}N_5O_{10}P \cdot C_4H_4O_4$ [9]
- **Tenofovir** Alafenamide (TAF): A newer phosphoramidate prodrug that more efficiently delivers **tenofovir** into target cells.[10]
 - IUPAC Name: isopropyl (2S)-2-[[[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxymethyl-phenoxy-phosphoryl]amino]propanoate[10]
 - CAS Number: 379270-37-8[5]
 - Molecular Formula: $C_{21}H_{29}N_6O_5P$ [5]

Physicochemical Properties

The physicochemical properties of **tenofovir** and its prodrugs are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Tenofovir	Tenofovir Disoproxil Fumarate (TDF)	Tenofovir Alafenamide (TAF)
Molecular Weight	287.21 g/mol [1][3]	635.51 g/mol [7][8]	476.47 g/mol [5]
Melting Point	276-280 °C[1]	113-115 °C[6]	>119 °C (decomposes)[5]
Solubility (Water)	13.4 mg/mL[1]	13.4 mg/mL at 25 °C (as fumarate salt)[6][9]	4.86 mg/mL at 20 °C[10]
pKa	3.8 and 6.7[1]	3.75[6]	3.96[10]
LogP	-1.6[1]	1.25[6]	1.6[10]
Appearance	White to off-white crystalline powder[11]	White to off-white crystalline powder[9]	White to pale yellow solid[12]

Experimental Protocols for Physicochemical Property Determination

Solubility Determination (Phase Solubility Method)

The solubility of **tenofovir** and its derivatives can be determined using the phase solubility method described by Higuchi and Connors.

Protocol:

- Prepare a series of aqueous solutions with varying concentrations of a complexing agent (e.g., β -cyclodextrin).[9]
- Add an excess amount of the **tenofovir** compound to each solution.[9]
- The suspensions are agitated at a constant temperature (e.g., 37 °C) for a specified period (e.g., 72 hours) to reach equilibrium.[9]
- The samples are then filtered to remove the undissolved drug.[9]

- The concentration of the dissolved **tenofovir** in the filtrate is quantified using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

pKa and LogP Determination

The acid dissociation constant (pKa) and the partition coefficient (LogP) are crucial for predicting the behavior of a drug in a biological system. These are often determined experimentally. While specific detailed protocols for **tenofovir** were not found in the initial search, standard methods are widely used.

General Protocol for pKa Determination (Potentiometric Titration):

- A solution of the compound in water or a co-solvent is prepared.
- The solution is titrated with a standardized acid or base.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve, typically at the half-equivalence point.

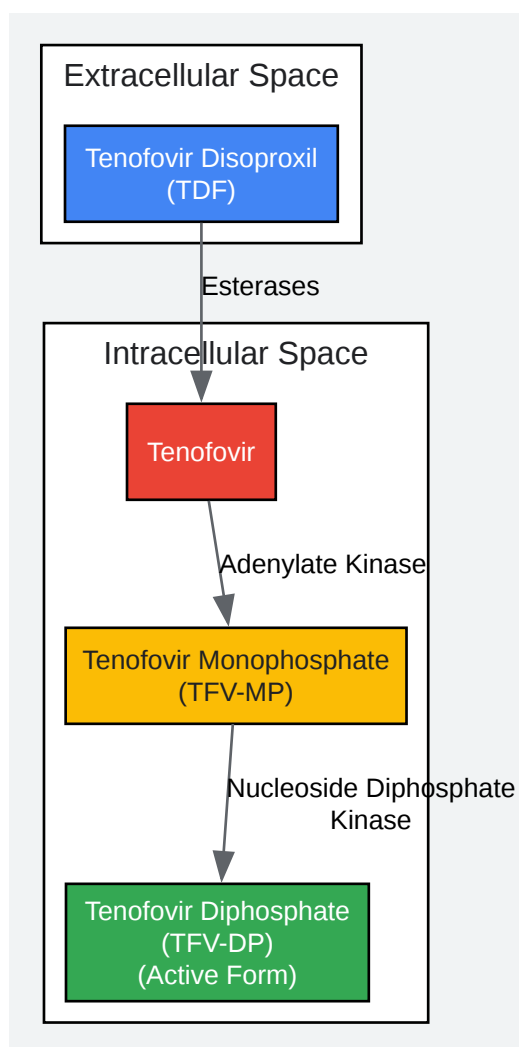
General Protocol for LogP Determination (Shake-Flask Method):

- A solution of the compound is prepared in a biphasic system of n-octanol and water (or a buffer of a specific pH).
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
- After reaching equilibrium, the phases are separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC).
- The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway

Tenofovir is a nucleotide reverse transcriptase inhibitor. Its mechanism of action involves several key intracellular steps to become an active antiviral agent.

Cellular Uptake and Activation

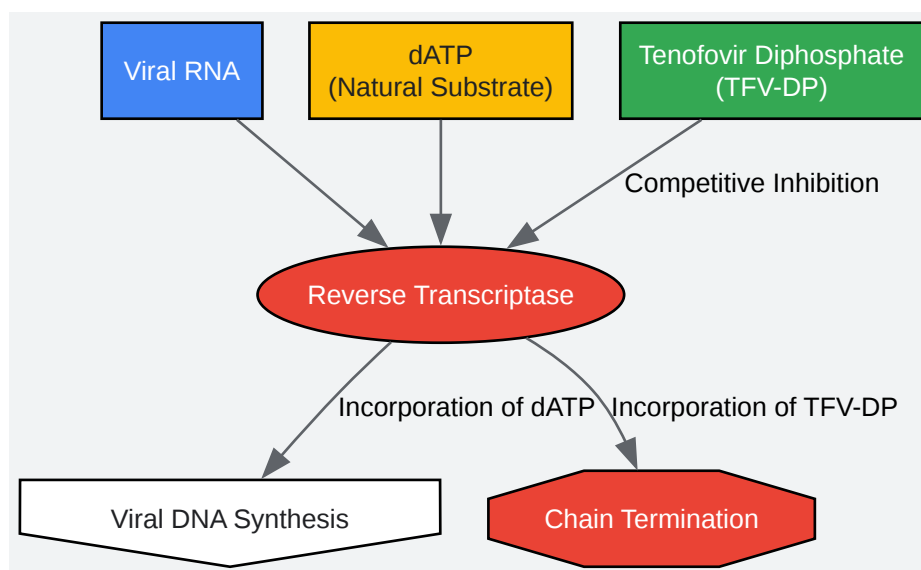


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Caption: Cellular uptake and phosphorylation of **Tenofovir** Disoproxil.

Tenofovir disoproxil is absorbed and then hydrolyzed by plasma and cellular esterases to **tenofovir**.^{[1][6]} Inside the cell, **tenofovir** is phosphorylated by cellular kinases to its active form, **tenofovir** diphosphate (TFV-DP).^{[1][13]}

Inhibition of Viral Reverse Transcriptase



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Caption: Mechanism of **Tenofovir**-mediated inhibition of reverse transcriptase.

Tenofovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for the viral reverse transcriptase enzyme.[1][11] Upon incorporation into the growing viral DNA chain, **tenofovir** diphosphate causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[6][11] This effectively halts viral DNA synthesis and replication.[11]

Conclusion

The chemical structure and physicochemical properties of **tenofovir** are intricately linked to its function as a potent antiviral agent. The development of prodrugs like **tenofovir** disoproxil fumarate and **tenofovir** alafenamide has been crucial in overcoming the bioavailability limitations of the parent compound. A thorough understanding of its properties, guided by detailed experimental methodologies, is essential for the continued development and optimization of **tenofovir**-based therapies and for the design of future antiviral drugs.

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